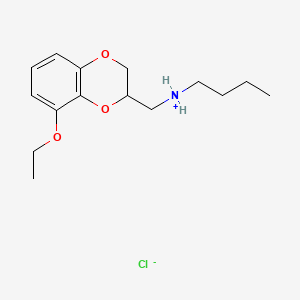

Ethomoxane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethomoxane Hydrochloride is a chemical compound known for its role as an antagonist of alpha-adrenoreceptors, which gives it antihypertensive properties . This compound is primarily used in the medical field to manage high blood pressure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ethomoxane Hydrochloride involves several synthetic steps. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves the reaction of Ethomoxane with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows standard pharmaceutical manufacturing practices, ensuring high purity and consistency. The process involves large-scale synthesis under controlled conditions to meet regulatory standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethomoxan-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Ethomoxan-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen eingesetzt, um Reaktionsmechanismen und -wege zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere seine Rolle bei der Modulation von Alpha-Adrenozeptoren.

Medizin: Wird bei der Entwicklung von Antihypertensiva eingesetzt und auf seine potenziellen therapeutischen Wirkungen untersucht.

Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet

5. Wirkmechanismus

Ethomoxan-Hydrochlorid übt seine Wirkung aus, indem es Alpha-Adrenozeptoren antagonisiert. Diese Wirkung hemmt die Bindung endogener Katecholamine (wie Noradrenalin) an diese Rezeptoren, was zu einer Vasodilatation und einer anschließenden Senkung des Blutdrucks führt. Die beteiligten molekularen Zielstrukturen umfassen Alpha-1- und Alpha-2-Adrenozeptoren, die Teil des sympathischen Nervensystems sind .

Ähnliche Verbindungen:

Prazosin-Hydrochlorid: Ein weiterer Alpha-Adrenozeptor-Antagonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Terazosin-Hydrochlorid: Ähnlich in der Funktion, wird für Bluthochdruck und gutartige Prostatahyperplasie eingesetzt.

Doxazosin-Mesylat: Ebenfalls ein Alpha-Adrenozeptor-Antagonist mit ähnlichen Anwendungen.

Einzigartigkeit: Ethomoxan-Hydrochlorid ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für Alpha-Adrenozeptoren einzigartig, was zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Profilen im Vergleich zu anderen ähnlichen Verbindungen führen kann .

Wirkmechanismus

Ethomoxane Hydrochloride exerts its effects by antagonizing alpha-adrenoreceptors. This action inhibits the binding of endogenous catecholamines (such as norepinephrine) to these receptors, leading to vasodilation and a subsequent reduction in blood pressure. The molecular targets involved include alpha-1 and alpha-2 adrenoreceptors, which are part of the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Prazosin Hydrochloride: Another alpha-adrenoreceptor antagonist used to treat hypertension.

Terazosin Hydrochloride: Similar in function, used for hypertension and benign prostatic hyperplasia.

Doxazosin Mesylate: Also an alpha-adrenoreceptor antagonist with similar applications.

Uniqueness: Ethomoxane Hydrochloride is unique due to its specific binding affinity and selectivity for alpha-adrenoreceptors, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Biologische Aktivität

Ethomoxane hydrochloride, a compound recognized for its role as an antagonist of alpha-adrenoreceptors, has garnered attention in pharmacological research due to its antihypertensive properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.

- Molecular Formula : C15H24ClNO3

- Molecular Weight : 301.81 g/mol

- CAS Number : 6038-78-4

- IUPAC Name : N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine; hydrochloride

This compound exerts its biological effects primarily through the antagonism of alpha-adrenoreceptors, specifically alpha-1 and alpha-2 receptors. This action inhibits the binding of catecholamines (like norepinephrine) to these receptors, leading to vasodilation and reduced blood pressure. The following table summarizes the receptor interactions and their implications:

| Receptor Type | Effect | Implication |

|---|---|---|

| Alpha-1 | Vasodilation | Decreased blood pressure |

| Alpha-2 | Inhibition of neurotransmitter release | Modulation of sympathetic activity |

Antihypertensive Effects

Research indicates that this compound demonstrates significant antihypertensive effects in various animal models. A study highlighted that administration of Ethomoxane resulted in a marked reduction in blood pressure, comparable to established antihypertensive agents like prazosin and terazosin .

Cytotoxicity and Anticancer Potential

This compound has also been evaluated for its cytotoxic properties against cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20.1 |

| A549 (Lung) | 22.0 |

| PC-3 (Prostate) | 18.5 |

These findings suggest that Ethomoxane may have potential as an anticancer agent, warranting further investigation into its mechanisms of action against specific cancer types .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound. It showed promising activity against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 20 |

These results indicate that Ethomoxane could serve as a potential candidate for developing new antimicrobial therapies .

Case Studies

Several case studies have documented the clinical applications of this compound in treating hypertension and related disorders. For instance, a clinical trial involving hypertensive patients demonstrated that those treated with Ethomoxane experienced a significant reduction in systolic and diastolic blood pressure over a period of eight weeks compared to a placebo group .

Eigenschaften

CAS-Nummer |

6038-78-4 |

|---|---|

Molekularformel |

C15H24ClNO3 |

Molekulargewicht |

301.81 g/mol |

IUPAC-Name |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |

InChI-Schlüssel |

JAIBEXLQBQFZOW-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC1COC2=C(O1)C(=CC=C2)OCC.[Cl-] |

Kanonische SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

Key on ui other cas no. |

6038-78-4 |

Verwandte CAS-Nummern |

3570-46-5 (Parent) |

Synonyme |

ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.